Cas no 1805417-80-4 (Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate)

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate

-

- インチ: 1S/C9H7BrF2INO2/c1-2-16-9(15)4-3-5(10)14-7(6(4)13)8(11)12/h3,8H,2H2,1H3

- InChIKey: YPQQPTZOZAQCAH-UHFFFAOYSA-N

- SMILES: IC1C(C(F)F)=NC(=CC=1C(=O)OCC)Br

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- XLogP3: 3.4

- トポロジー分子極性表面積: 39.2

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059938-1g |

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |

1805417-80-4 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylateに関する追加情報

Comprehensive Guide to Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS: 1805417-80-4)

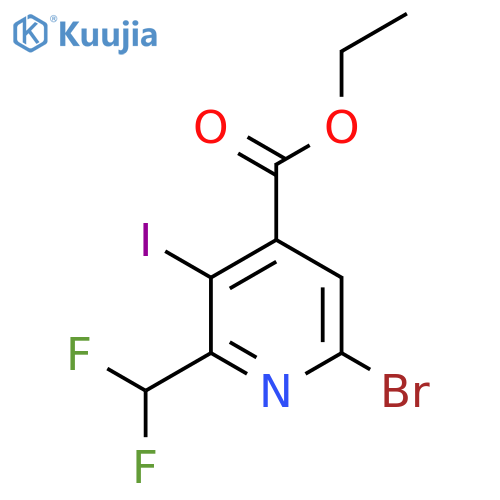

Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS: 1805417-80-4) is a highly specialized pyridine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique halogen-substituted pyridine structure, has garnered attention for its potential in drug discovery and material science. In this article, we delve into its properties, synthesis, applications, and market relevance, addressing common queries from researchers and industry professionals.

The molecular structure of Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate features a pyridine core substituted with bromo, difluoromethyl, iodo, and ethyl carboxylate functional groups. These substitutions enhance its reactivity, making it a valuable intermediate in the synthesis of complex molecules. Researchers often explore its use in cross-coupling reactions, which are pivotal in constructing bioactive compounds. The presence of multiple halogens also allows for selective modifications, catering to diverse synthetic pathways.

One of the trending topics in organic chemistry is the development of fluorinated compounds due to their metabolic stability and bioavailability. The difluoromethyl group in this compound aligns with this trend, as fluorinated moieties are increasingly sought after in drug design. Pharmaceutical companies are particularly interested in such intermediates for developing kinase inhibitors and antiviral agents, addressing current health challenges like emerging viral infections.

From a synthetic perspective, Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate is often synthesized via halogenation and esterification of pyridine precursors. Its iodo substituent is especially useful in Sonogashira or Suzuki-Miyaura coupling reactions, which are frequently discussed in academic forums and patent literature. These reactions are critical for creating carbon-carbon bonds, a cornerstone of modern organic synthesis.

The compound’s applications extend beyond pharmaceuticals. It is also explored in agrochemical research, where halogenated pyridines serve as building blocks for pesticides and herbicides. With the growing demand for sustainable agriculture, researchers are investigating its derivatives for eco-friendly crop protection solutions. This aligns with the global push toward green chemistry, another hot topic in scientific communities.

Market-wise, Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate is a niche product with limited commercial availability, often procured by specialized chemical suppliers. Its price and purity are key considerations for buyers, as high-purity grades are essential for reproducible research outcomes. Analysts note an uptick in demand for such intermediates, driven by the expanding pharmaceutical and agrochemical sectors.

For researchers handling this compound, proper storage and handling are crucial. While it is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safety. Common questions from users include its solubility profile (typically in organic solvents like DMSO or THF) and stability under various conditions—topics frequently searched in academic databases.

In summary, Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS: 1805417-80-4) is a versatile intermediate with broad utility in drug discovery and agrochemical innovation. Its unique structure and reactivity make it a valuable asset for synthetic chemists, while industry trends underscore its relevance in addressing contemporary scientific challenges. As research progresses, this compound is likely to remain a focal point in the development of next-generation therapeutics and sustainable agricultural solutions.

1805417-80-4 (Ethyl 6-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate) Related Products

- 2378503-59-2(6-Azaspiro[3.4]octan-2-ol, hydrochloride (1:1), cis-)

- 1572-84-5(1,4-Bis(butyryloxy)-2-butene)

- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)

- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)

- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)

- 1396799-03-3(3-fluoro-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylbenzamide)

- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

- 152169-60-3(Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)

- 1804437-47-5(5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)